molecular formula C21H19N3O2 B5875280 N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide

N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide

Cat. No. B5875280
M. Wt: 345.4 g/mol
InChI Key: ZQARKRXBMJQCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide (BMPPD) is a chemical compound that has been widely used in scientific research. It belongs to the class of N,N'-disubstituted pyridine-2,3-dicarboxamides and is known for its potential therapeutic properties.

Mechanism of Action

N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide exerts its therapeutic effects by modulating various cellular pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide also activates the Nrf2 pathway, which is responsible for the regulation of antioxidant response genes. Additionally, N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide has been found to inhibit the activity of HDACs, which are enzymes that play a role in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide has also been shown to increase the levels of antioxidant enzymes such as SOD and catalase. Additionally, N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide has been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide in lab experiments is its potential therapeutic properties. N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential use in the treatment of cancer. Additionally, further research is needed to understand the molecular mechanisms underlying the therapeutic effects of N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide.
Conclusion:
In conclusion, N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide (N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide) is a chemical compound that has potential therapeutic properties. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide exerts its therapeutic effects by modulating various cellular pathways, including the NF-κB, Nrf2, and HDAC pathways. While N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide has several advantages as a potential therapeutic agent, it also has limitations, such as its low solubility in water. Further research is needed to fully understand the potential therapeutic applications of N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide.

Synthesis Methods

N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide can be synthesized by a multi-step process involving the reaction of 4-methylbenzaldehyde with malononitrile, followed by the reaction of the resulting product with ethyl cyanoacetate and ammonium acetate. The final product is obtained by the reaction of the intermediate product with 2-chloronicotinic acid.

Scientific Research Applications

N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide has been extensively studied for its potential therapeutic properties in various scientific research fields. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. N,N'-bis(4-methylphenyl)-2,3-pyridinedicarboxamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-N,3-N-bis(4-methylphenyl)pyridine-2,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-14-5-9-16(10-6-14)23-20(25)18-4-3-13-22-19(18)21(26)24-17-11-7-15(2)8-12-17/h3-13H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQARKRXBMJQCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796471
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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